molecular formula C16H14N4O4S B3000942 N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946258-84-0

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B3000942
CAS RN: 946258-84-0
M. Wt: 358.37
InChI Key: TUNFJEUXOJAUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, and a pyridine ring. These types of structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, IR, and mass spectrometry . The presence of various heteroatoms (N, O, S) and functional groups would result in a complex spectrum in each of these techniques.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and heteroatoms. For example, the amino group might participate in acid-base reactions, while the carbonyl groups could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heteroatoms would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(1-Naphthyl)furan-2-carboxamide, a similar compound, was synthesized for studying electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). Another related compound, N-(Quinolin-6-yl)furan-2-carboxamide, was also synthesized and subjected to similar electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017).

Molecular Characterization and Biological Activity

A thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, was synthesized and showed significant antimicrobial activity against various microorganisms, suggesting potential pharmacological applications (Cakmak et al., 2022).

Potential in Anticancer Research

Compounds such as 6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide demonstrated potent cytotoxic activities against cancer cell lines, indicating potential as epidermal growth factor receptor inhibitors and anticancer agents (Zhang et al., 2017). Similarly, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives showed promising anticancer activities, again highlighting their role as potential EGFR inhibitors (Lan et al., 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific interactions with biological targets. Similar compounds have been found to exhibit antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to evaluate its efficacy and safety .

properties

IUPAC Name

N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c21-13-4-3-10(7-17-13)15(23)20-16-19-11(9-25-16)6-14(22)18-8-12-2-1-5-24-12/h1-5,7,9H,6,8H2,(H,17,21)(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFJEUXOJAUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.